4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid
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Overview
Description
4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid is a complex organic compound with a molecular formula of C18H18N2O3 This compound is characterized by its imidazolidine ring, which is a five-membered ring containing two nitrogen atoms The presence of diphenyl groups and a carboxylic acid moiety further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of diphenylacetic acid with an imidazolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the field of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid exerts its effects involves interactions with specific molecular targets. The imidazolidine ring can interact with enzymes and receptors, modulating their activity. The diphenyl groups may enhance the compound’s binding affinity to hydrophobic pockets in proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4,4-Diphenyl-2-oxazoline: Another five-membered ring compound with similar structural features.
4,4-Diphenyl-2-thiazoline: Contains a sulfur atom in place of one nitrogen atom in the ring.
4,4-Diphenyl-2-imidazoline: Lacks the oxo group but shares the imidazolidine core structure.
Uniqueness: 4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid is unique due to the presence of both the oxo group and the carboxylic acid moiety, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
130908-38-2 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-(5-oxo-4,4-diphenylimidazolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C18H18N2O3/c1-13(16(21)22)20-12-19-18(17(20)23,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,19H,12H2,1H3,(H,21,22) |
InChI Key |
GCQOSEAWCXWTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1CNC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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